molecular formula C19H19NO4 B1249650 1,2,3-Trimethoxy-5-oxonoraporphine

1,2,3-Trimethoxy-5-oxonoraporphine

Cat. No.: B1249650
M. Wt: 325.4 g/mol
InChI Key: YQESNKYPMKIBFJ-CYBMUJFWSA-N
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Description

1,2,3-Trimethoxy-5-oxonoraporphine is an oxoaporphine alkaloid first isolated from the bark of Mitrephora cf. maingayi (Annonaceae) in 1996 . Structurally, it features a noraporphine backbone with three methoxy groups at positions 1, 2, and 3, and a ketone group at position 5 (Figure 11 in ) . This compound has drawn attention for its antiproliferative activity against human leukemic cell lines, including HL-60, U937, and K562, via cell cycle arrest mechanisms . Its structural and functional uniqueness positions it as a candidate for further pharmacological exploration.

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

(6aR)-1,2,3-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-5-one

InChI

InChI=1S/C19H19NO4/c1-22-17-12-9-14(21)20-13-8-10-6-4-5-7-11(10)16(15(12)13)18(23-2)19(17)24-3/h4-7,13H,8-9H2,1-3H3,(H,20,21)/t13-/m1/s1

InChI Key

YQESNKYPMKIBFJ-CYBMUJFWSA-N

Isomeric SMILES

COC1=C(C(=C2C3=CC=CC=C3C[C@@H]4C2=C1CC(=O)N4)OC)OC

Canonical SMILES

COC1=C(C(=C2C3=CC=CC=C3CC4C2=C1CC(=O)N4)OC)OC

Synonyms

1,2,3-trimethoxy-5-oxonoraporphine
123-TMONP

Origin of Product

United States

Comparison with Similar Compounds

1,2-Dimethoxy-3-hydroxy-5-oxonoraporphine

  • Source: Co-isolated with 1,2,3-Trimethoxy-5-oxonoraporphine from Mitrephora cf. maingayi .
  • Structural Differences : Replaces the methoxy group at position 3 with a hydroxyl group (Figure 11 in ) .
  • Biological Activity : Exhibits cytotoxicity against leukemic cells but with distinct phase-specific cell cycle arrest (e.g., G1 phase in HL-60 cells vs. G2/M phase for its trimethoxy analogue) .

Ouregidione

  • Source: Isolated from Pseuduvaria rugosa (Annonaceae) .
  • Structural Differences: A benzylisoquinoline alkaloid lacking the oxonoraporphine backbone but sharing antiproliferative properties .
  • Biological Activity: Induces G1 phase arrest in HL-60 cells and S phase arrest in U937 cells, overlapping with this compound’s activity in U937 .

Functional Analogues in Antiproliferative Mechanisms

Hyperforin

  • Source : Hypericum perforatum .
  • Mechanism: Inhibits kinase activity and downregulates P-glycoprotein, differing from this compound’s direct cell cycle interference .

Aloe-emodin

  • Source : Rhamnus frangula .
  • Mechanism: Induces apoptosis via reactive oxygen species (ROS) generation, contrasting with the cell cycle arrest mechanism of this compound .

Table 1: Antiproliferative Activity of this compound and Analogues

Compound Source Target Cell Lines Cell Cycle Arrest Phase Key Mechanism Reference
This compound Mitrephora cf. maingayi HL-60, U937, K562 G2/M (HL-60), S (U937) Phase-specific arrest
1,2-Dimethoxy-3-hydroxy-5-oxonoraporphine Mitrephora cf. maingayi HL-60, U937 G1 (HL-60), S (U937) Hydroxyl group influence
Ouregidione Pseuduvaria rugosa HL-60, U937 G1 (HL-60), S (U937) DNA topoisomerase inhibition

Key Findings:

Phase-Specific Arrest : The trimethoxy derivative uniquely induces G2/M arrest in HL-60 cells, suggesting interactions with mitotic checkpoint regulators .

Species-Specific Variations : Both Mitrephora and Pseuduvaria species produce antiproliferative alkaloids, but structural divergence correlates with mechanistic differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3-Trimethoxy-5-oxonoraporphine
Reactant of Route 2
1,2,3-Trimethoxy-5-oxonoraporphine

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